molecular formula C15H26O B075120 (-)-Isolongifolol CAS No. 1139-17-9

(-)-Isolongifolol

Cat. No. B075120
CAS RN: 1139-17-9
M. Wt: 222.37 g/mol
InChI Key: VZJHQHUOVIDRCF-NTASLKFISA-N
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Description

(-)-Isolongifolol is a natural compound that belongs to the class of sesquiterpenoids. It is found in various plants, including the leaves of Eucalyptus globulus, which is commonly known as Tasmanian blue gum. (-)-Isolongifolol has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Scientific research applications

  • Microbial Transformation and Enzyme Inhibition:

    • A study by Choudhary et al. (2005) found that the microbial transformation of (-)-isolongifolol using Fusarium lini and Aspergillus niger produced new metabolites with butyrylcholinesterase inhibitory activity, suggesting potential medicinal applications (Choudhary et al., 2005).
  • Synthesis of Longifolane Derivatives:

    • Patnekar and Bhattcharyya (1967) demonstrated the use of lead tetraacetate in the synthesis of novel longifolane derivatives from isolongifolol, indicating its utility in organic synthesis (Patnekar & Bhattcharyya, 1967).
  • Biotransformation Using Plant Pathogenic Fungus:

    • Miyazawa et al. (2010) explored the biotransformation of (-)-isolongifolol using the plant pathogenic fungus Glomerella cingulata, leading to the production of novel organic compounds (Miyazawa et al., 2010).
  • Inhibition of UDP-Glucuronosyltransferase 2B7:

    • Bichlmaier et al. (2007) studied a set of derivatives of (-)-isolongifolol for inhibition and glucuronidation assays employing human UDP-glucuronosyltransferase (UGT) 2B7, revealing insights into the structure-activity relationships of UGT2B7 ligands (Bichlmaier et al., 2007).
  • Neuroprotective Effects Against Rotenone-Induced Dysfunction:

    • Balakrishnan et al. (2018) investigated the neuroprotective effects of isolongifolene against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y human neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases (Balakrishnan et al., 2018).
  • Anticancer Activity of Derivatives:

    • Wang et al. (2021) designed and synthesized pyrazole ring-containing isolongifolanone derivatives, evaluating their antiproliferative activities and potential as CDK2 inhibitors in cancer cell lines (Wang et al., 2021).

properties

IUPAC Name

[(1R,2S,7R,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJHQHUOVIDRCF-DGMCESFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2CO)CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S,7R,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

CAS RN

1139-17-9
Record name [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
837
Citations
I Bichlmaier, M Kurkela, T Joshi… - Journal of medicinal …, 2007 - ACS Publications
A set of 48 derivatives of the tricyclic sesquiterpenol alcohol isolongifolol was synthesized. The set comprised homochiral and diastereomeric alcohols, amines, chlorohydrins, as well as …
Number of citations: 19 pubs.acs.org
I Ogura - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
… isolongifolol (C15H26O), mp 112• Ž. Longifolic acid was converted mainly into isolongifolol … ƒ¿-Longifolic acid gave isolongifolol and impure alcohols rich in isolongifolol. From these …
Number of citations: 2 www.journal.csj.jp
MI Choudhary, SG Musharraf, SA Nawaz… - Bioorganic & medicinal …, 2005 - Elsevier
The microbial transformation of (−)-isolongifolol (1) by using the standard two-stage fermentation technique with Fusarium lini afforded polar oxygenated metabolites: 10-…
Number of citations: 24 www.sciencedirect.com
M Miyazawa, K Sakata, M Ueda - Journal of Oleo Science, 2010 - jstage.jst.go.jp
The biotransformation of terpenoids using the plant pathogenic fungus as a biocatalyst to produce useful novel organic compounds was investigated. The biotransformation of …
Number of citations: 4 www.jstage.jst.go.jp
I Bichlmaier, M Kurkela, T Joshi… - ChemMedChem …, 2007 - Wiley Online Library
The tricyclic sesquiterpenol (+)‐longifolol served as a lead structure for the design of inhibitors of the human UDP‐glucuronosyltransferase (UGT) 2B7. Twenty‐four homochiral and …
HH Zeiss, M Arakawa - Journal of the American Chemical Society, 1954 - ACS Publications
… However, similar reduction of longifolic acid gave isolongifolol in predominant yield and a … acid also led to isolongifolol and a series of impure alcohol fractions rich in isolongifolol.It is …
Number of citations: 24 pubs.acs.org
I Bichlmaier, M Finel, W Sippl… - ChemMedChem …, 2007 - Wiley Online Library
… To gain further insight into the structure–activity relationships (SARs) of longifolol and isolongifolol derivates, herein we have carried out a 3D-QSAR study on the data set of 76 UGT2B7 …
GE McCasland, EC Horswill - Journal of the American Chemical …, 1954 - ACS Publications
… Pure isolongifolol (2.0 g.) was dissolved in 50 ml. of anhydrous ether and2.0 g. of … ester of isolongifolol. Isomerization of Longifolene.—Longifolene (10 g.), [ ]n +33.7, was added to20 ml. …
Number of citations: 22 pubs.acs.org
I Bichlmaier, M Kurkela, A Siiskonen, M Finel… - Bioorganic …, 2007 - Elsevier
… epicedrol, longifolol, and isolongifolol were investigated in their … Longifolol and its stereoisomer isolongifolol displayed the … into the side chain of isolongifolol and longifolol increased the …
Number of citations: 10 www.sciencedirect.com
SG Patnekar, SC Bhattcharyya - Tetrahedron, 1967 - Elsevier
… The stable crystalline alcohol, isolongifolol (VIII) was used as the starting material8 … O The pure methyl ester, mp 53-54”, on reduction with LAH yielded pure isolongifolol (VIII), mp 11 l-1 …
Number of citations: 14 www.sciencedirect.com

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